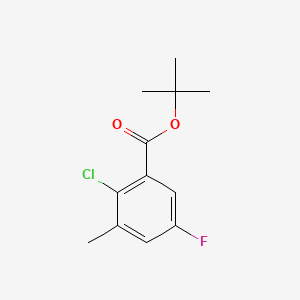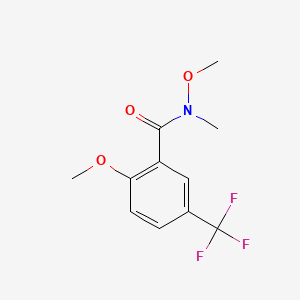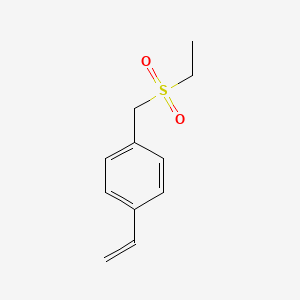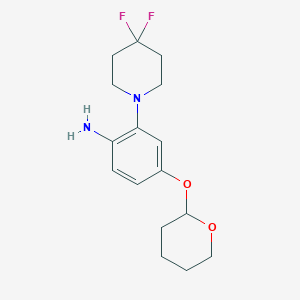
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is explored for its potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the naphthyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate structure, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is unique due to the presence of the naphthyridine ring and the specific positioning of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C13H16BrN3O3 |
|---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-7-8(16-11(9)18)4-5-15-10(7)14/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
DTZFZVVPHKHLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
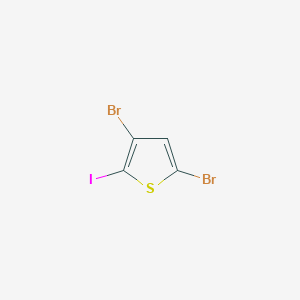
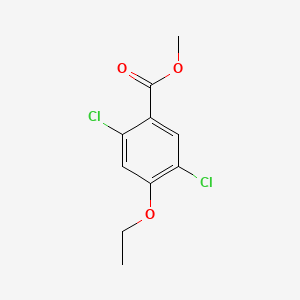
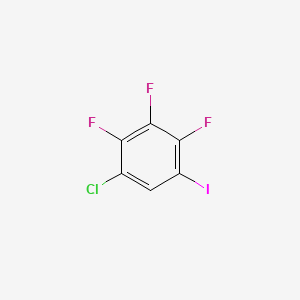
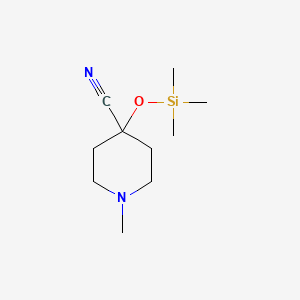
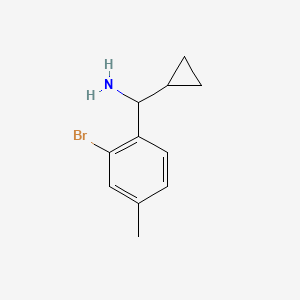
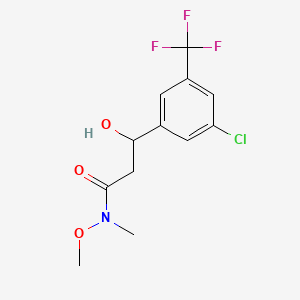
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
